3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207056-17-4 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3 |
InChI Key |
SKILLHDYANAGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors
Synthesis of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of 2,5-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms on the phenyl rings can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of oxadiazole to amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline-based compounds can inhibit the growth of various cancer cell lines. For instance:
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their anticancer activity against hepatocellular carcinoma (HePG-2) and other cancer cell lines. The results demonstrated that certain modifications to the quinazoline structure enhanced anticancer efficacy significantly .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The oxadiazole moiety in the compound may contribute to this activity by interacting with cellular targets that modulate these pathways .
Antioxidant Properties
The antioxidant capabilities of quinazoline derivatives are another area of interest. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Evaluation of Antioxidant Activity : Research has shown that certain substituted quinazolines exhibit potent antioxidant activity. The presence of the dimethylphenyl and m-tolyl groups in this compound may enhance its ability to scavenge free radicals .
As Potential Immunomodulators
The compound's structure suggests potential immunomodulatory effects. Immunomodulators are critical in developing treatments for autoimmune diseases and enhancing immune responses against tumors.
- Biological Evaluation : A recent study focused on modified quinazoline compounds revealed their potential as immunomodulators. These compounds were evaluated for their ability to enhance immune responses in vitro, suggesting that structural modifications could lead to significant therapeutic applications .
Synthesis and Structural Modifications
The synthesis of this compound involves complex organic reactions that can be optimized for better yields and purity. Understanding the synthesis pathways is essential for developing analogs with improved biological activities.
Case Studies
Several case studies illustrate the applications of similar compounds:
- Case Study 1 : A series of quinazoline derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values indicating potent anticancer effects compared to standard chemotherapeutics .
- Case Study 2 : Research on immunomodulatory effects showed that certain quinazoline derivatives could significantly enhance lymphocyte proliferation in vitro, suggesting potential use in immunotherapy .
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, which could explain its biological activities. The oxadiazole moiety may also contribute to its mechanism by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler quinazoline derivative with broad applications, including antimalarial and antitumor activities.
2,5-Dimethylphenyl Derivatives: Compounds with similar phenyl substitutions, known for their diverse biological activities.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, studied for their antimicrobial and anticancer properties.
Uniqueness
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, 2,5-dimethylphenyl group, and 1,2,4-oxadiazole moiety
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and synthesis methods.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline core, oxadiazole moiety, and aromatic substituents. The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives combined with various reagents to yield the desired quinazoline derivatives. Recent advancements have introduced eco-efficient one-pot synthesis methods that reduce waste and enhance yield .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound was tested using the Agar well diffusion method, revealing moderate to significant antibacterial activity. For instance:
- Compound Efficacy : Among various derivatives tested, certain compounds exhibited broad-spectrum activity comparable to standard antibiotics .
- Mechanism : The proposed mechanism involves inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial replication .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Significant | Moderate |
| Test Compound | Moderate | Moderate |
Anticancer Activity
The compound's anticancer potential has been investigated through in vitro studies on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MRC-5 (non-tumor), and THP-1 (acute monocytic leukemia) among others.
- IC50 Values : The concentration required to inhibit 50% of cell growth (IC50) varied significantly depending on the cell line. For example:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 10 | High |
| MRC-5 | >100 | Low |
| THP-1 | 25 | Moderate |
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of DNA Repair : By inhibiting PARP enzymes involved in DNA repair mechanisms in cancer cells, the compound enhances the efficacy of existing chemotherapeutic agents .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G1 phase in various tumor cell lines .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Antimicrobial Resistance : A study demonstrated that certain derivatives could overcome resistance mechanisms in bacteria resistant to conventional antibiotics.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapy agents improved overall efficacy against resistant cancer cell lines.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR (e.g., DMSO-) verify substituent positions and regiochemistry. For example, carbonyl resonances near 164–165 ppm confirm the oxadiazole and quinazoline-dione moieties .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H] vs. calculated). Discrepancies in fragmentation patterns require re-examination of synthetic steps or impurity profiling .
- Cross-Verification : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
How can researchers optimize the alkylation step to improve regioselectivity and minimize side products?
Q. Advanced
- Alkylating Agent Screening : Test substituted benzyl chlorides or oxadiazole-containing chlorides to assess steric/electronic effects on reactivity .
- Base Selection : Use non-nucleophilic bases (e.g., KCO) to suppress elimination byproducts.
- Kinetic Monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion (~85–90%).
- Solvent Optimization : Switch to THF or acetonitrile to enhance solubility of intermediates and reduce side reactions .
What strategies resolve contradictions in antimicrobial activity data across structural analogs?
Q. Advanced
- MIC Determinations : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to standardize activity metrics .
- Substituent Analysis : Compare analogs with varying aryl groups (e.g., m-tolyl vs. phenyl) to identify pharmacophore requirements.
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess whether activity differences arise from cellular uptake limitations .
How are crystallographic methods applied to determine 3D structure and address disorder phenomena?
Q. Advanced
- X-ray Diffraction : Single-crystal analysis (monoclinic C2/c space group) resolves bond lengths/angles. For disordered oxadiazole rings, refine occupancy ratios (e.g., 0.63:0.37) using restraints in software like SHELXL .
- Hydrogen Bonding Analysis : Identify weak C–H⋯O interactions (2.5–3.0 Å) to explain packing motifs .
- Validation : Cross-check thermal displacement parameters with DFT-optimized geometries to confirm structural plausibility .
How can molecular docking integrate with experimental data to predict target interactions?
Q. Advanced
- Docking Workflow : Use AutoDock Vina to simulate binding poses against targets (e.g., bacterial enzymes). Align results with crystallographic data from related compounds to validate docking protocols .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities and correlate with MIC values.
- Mutagenesis Correlation : If docking suggests key residues (e.g., active-site lysines), validate via site-directed mutagenesis and enzyme inhibition assays.
What methodologies assess hydrolytic stability of the oxadiazole ring under physiological conditions?
Q. Advanced
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm.
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives. Substituents like electron-withdrawing groups (e.g., Cl) enhance stability .
- Mass Spectrometry : Identify hydrolysis products (e.g., carboxylic acids) to propose degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
